3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
CAS No.: 443777-03-5
Cat. No.: VC2042006
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443777-03-5 |
|---|---|
| Molecular Formula | C12H15BrN2O |
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | SBYCBJFPQHUWDY-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Introduction
Chemical Properties and Structural Identification
3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound containing a benzaldehyde core substituted with a bromine atom at the 3-position and a 4-methylpiperazine group at the 4-position. This unique structural arrangement contributes to its distinctive chemical behavior and reactivity profile. The compound's structural features allow for various transformations, making it valuable in synthetic organic chemistry applications.
Basic Properties
The compound has well-defined physical and chemical characteristics that facilitate its identification and application in research settings. The presence of the aldehyde functional group provides a reactive site for condensation reactions, while the bromine substituent allows for transition metal-catalyzed coupling reactions.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 443777-03-5 |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.16 g/mol |
| Appearance | Yellow solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
| IUPAC Name | 3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde |
| InChI | InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 |
| InChIKey | SBYCBJFPQHUWDY-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Structural Characterization
The structural elucidation of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves multiple spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides critical information about the hydrogen and carbon environments within the molecule, while mass spectrometry confirms its molecular weight and fragmentation pattern.
Key spectroscopic features include:
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¹H NMR: The aldehyde proton appears as a distinctive singlet at approximately 9.8 ppm
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¹³C NMR: The carbonyl carbon signal appears around 190 ppm
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Mass spectrometry: Molecular ion peak at m/z 283 (M⁺) with characteristic isotope pattern due to bromine
Synthetic Approaches
The synthesis of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde can be achieved through several routes, with the most common methods involving palladium-catalyzed coupling reactions. These synthetic pathways offer different advantages depending on reagent availability, scale requirements, and desired purity.
Palladium-Catalyzed Amination
A widely employed method for synthesizing this compound is through palladium-catalyzed amination of 3-bromo-4-fluorobenzaldehyde with 1-methylpiperazine. This approach is analogous to the synthesis of related compounds such as 3-(4-Methylpiperazin-1-yl)benzaldehyde, which has been prepared through similar methods .
Table 2: Typical Reaction Conditions for Palladium-Catalyzed Synthesis
| Parameter | Condition |
|---|---|
| Starting Materials | 3-Bromo-4-fluorobenzaldehyde, 1-Methylpiperazine |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | BINAP or XantPhos (4-10 mol%) |
| Base | Sodium tert-butoxide or Cesium carbonate |
| Solvent | Toluene or DMF |
| Temperature | 90-110°C |
| Reaction Time | 16-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Typical Yield | 40-75% |
The reaction typically proceeds via oxidative addition of the aryl halide to the palladium catalyst, coordination and insertion of the amine nucleophile, and reductive elimination to form the C-N bond. The presence of the aldehyde group requires careful control of reaction conditions to prevent side reactions.
Alternative Synthetic Approaches
Based on similar compounds, a sequential approach could also be utilized, where:
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Protection of the aldehyde group as an acetal
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Introduction of the 4-methylpiperazine group via nucleophilic aromatic substitution
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Selective bromination at the 3-position
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Deprotection of the aldehyde functionality
Analytical Techniques and Characterization
The comprehensive characterization of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde requires a combination of analytical techniques to confirm its structure, purity, and properties. These techniques are essential for quality control in both research and industrial settings.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for purity assessment and structural confirmation. These techniques can detect and quantify impurities with high sensitivity, making them valuable for quality control purposes.
Spectroscopic Analysis
Multiple spectroscopic techniques provide complementary information about the compound's structure:
Table 3: Key Spectroscopic Data for Structural Characterization
| Technique | Expected Results |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.8 (s, 1H, CHO), 7.7-7.5 (m, 2H, ArH), 7.1-7.0 (d, 1H, ArH), 3.1-3.0 (m, 4H, piperazine), 2.5-2.4 (m, 4H, piperazine), 2.3 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190 (CHO), 154-110 (aromatic carbons), 55 (piperazine CH₂), 50 (piperazine CH₂), 46 (N-CH₃) |
| IR (KBr, cm⁻¹) | 2940-2810 (C-H stretching), 1690 (C=O stretching), 1590-1470 (aromatic C=C), 1240-1020 (C-N stretching) |
| MS (ESI, m/z) | 283 [M+H]⁺, 285 [M+2+H]⁺ (bromine isotope pattern) |
Applications in Medicinal Chemistry
3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde serves as a valuable building block in medicinal chemistry due to its multifunctional nature. The compound's structural features make it particularly useful in the development of biologically active molecules.
As a Synthetic Intermediate
This compound functions as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activity. The aldehyde group enables various condensation reactions, while the bromine substituent allows for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.
Comparative Analysis with Structural Analogs
Bromine Position Effects
The position of the bromine substituent significantly influences the compound's reactivity and electronic properties. In 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde, the bromine at the 3-position creates a specific electronic environment that affects:
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The electrophilicity of the aldehyde group
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The reactivity toward nucleophilic aromatic substitution
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The compound's ability to participate in cross-coupling reactions
Piperazine Substituent Variations
Variations in the piperazine substituent can modulate the compound's physicochemical properties, particularly its solubility, lipophilicity, and binding affinity to biological targets. Compounds with different alkyl groups on the piperazine nitrogen, such as 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde , exhibit altered properties that can be advantageous for specific applications.
Table 5: Physicochemical Property Comparison of Selected Analogs
| Compound | Molecular Weight | LogP (predicted) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde | 283.16 | 2.35 | 0 | 3 | 2 |
| 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde | 297.19 | 2.77 | 0 | 3 | 3 |
| 3-Bromo-4-(piperidin-1-yl)benzaldehyde | 268.15 | 3.32 | 0 | 2 | 1 |
| 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | 251.08 | 2.15 | 0 | 3 | 1 |
| 3-Bromo-4-fluorobenzaldehyde | 203.01 | 2.28 | 0 | 1 | 1 |
Future Research Directions
The unique structural features and reactivity profile of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde open several promising avenues for future research and development. These research directions could significantly expand our understanding of this compound and its potential applications.
Synthetic Methodology Development
Developing more efficient and environmentally friendly synthetic routes to 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde remains an important goal. Future research might focus on:
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Catalyst optimization to improve yields and reduce metal loading in coupling reactions
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Flow chemistry approaches for continuous production
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Green chemistry applications to minimize waste and hazardous reagents
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Regioselective bromination methods that avoid multiple protection/deprotection steps
Medicinal Chemistry Applications
The exploration of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde in drug discovery programs could yield valuable results. Potential research directions include:
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Systematic derivatization to create compound libraries for biological screening
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Investigation of structure-activity relationships in enzyme inhibition studies
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Development of biologically active compounds targeting specific disease pathways
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Exploration as a building block for creating molecular probes for biological studies
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